2-Bromo-6-fluoro-3-nitrobenzonitrile
Description
Properties
IUPAC Name |
2-bromo-6-fluoro-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFYXADPJSYLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-6-fluoro-3-nitrobenzonitrile involves the reaction of 2-amino-6-fluorobenzonitrile with hydrobromic acid and sodium nitrite in 1,4-dioxane . The reaction is carried out at low temperatures to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Amino-6-fluorobenzonitrile+HBr+NaNO2→this compound
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-nitrobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an amino derivative.
Reduction: Reduction of the nitro group yields 2-Bromo-6-fluoro-3-aminobenzonitrile.
Oxidation: Oxidation products vary based on the conditions and reagents used.
Scientific Research Applications
2-Bromo-6-fluoro-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzonitrile depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring influences its reactivity. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .
Comparison with Similar Compounds
Key Structural and Functional Differences
The closest structural analog to 2-bromo-6-fluoro-3-nitrobenzonitrile is 6-amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4), which replaces the nitro group with an amino (-NH₂) substituent. This substitution significantly alters electronic and steric properties:
Physicochemical Properties
- Solubility: The nitro derivative is likely less polar than the amino analog due to the absence of -NH₂, reducing solubility in polar solvents like water.
- Stability: Nitro compounds are generally more thermally stable but may pose explosion risks under high-energy conditions, whereas amino analogs are prone to oxidation.
Research Findings and Challenges
- Synthetic Routes: Nitration of bromo-fluorobenzonitrile precursors yields the nitro derivative, while the amino analog requires reduction of a nitro precursor or direct amination.
- Safety Considerations : Handling nitro compounds demands strict control over temperature and pressure to avoid decomposition hazards.
Biological Activity
2-Bromo-6-fluoro-3-nitrobenzonitrile is a chemical compound characterized by the presence of bromine, fluorine, and nitro substituents on a benzonitrile framework. Its molecular formula is with a molecular weight of approximately 245.01 g/mol. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The unique arrangement of substituents in this compound enhances its reactivity and stability. The nitro group (-NO2) is known for its ability to undergo reduction reactions, while the bromo (-Br) and fluoro (-F) groups can participate in various coupling reactions. This versatility makes the compound a valuable building block for synthesizing biologically active molecules.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features |
|---|---|
| This compound | Contains -Br, -F, and -NO2 groups |
| 2-Fluoro-6-nitrobenzonitrile | Lacks bromine; contains only fluorine and nitro groups |
| 2-Bromo-3-fluoro-6-nitrobenzonitrile | Different positioning of substituents |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, allows for interactions with various biological targets.
Antimicrobial Properties
Studies have shown that compounds similar to this compound possess antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways critical for bacterial survival.
Anticancer Potential
The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. The presence of the nitro group is particularly important as it can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cell death.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation.
- DNA Interaction : Nitro compounds are known to form adducts with DNA, potentially leading to mutagenic effects.
- Cell Membrane Disruption : The halogen substituents may disrupt lipid bilayers in microbial membranes.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potent antimicrobial activity.
- Anticancer Research : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
